(S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
One common method involves the use of trifluoromethyl ethers, which can be synthesized through various routes, including the reaction of phenols with trifluoromethyl iodide in the presence of a base . The amino acetic acid moiety can be introduced through standard amination reactions, often involving the use of protected amino acids that are subsequently deprotected under acidic or basic conditions .
Chemical Reactions Analysis
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID can be compared with other similar compounds, such as:
2-Trifluoromethoxyphenylboronic acid: This compound also contains a trifluoromethoxy group attached to a phenyl ring, but it features a boronic acid moiety instead of an amino acetic acid group.
5-[2-(TRIFLUOROMETHOXY)PHENYL]-2-FUROIC ACID: This compound has a similar trifluoromethoxy-phenyl structure but is connected to a furoic acid moiety.
The uniqueness of AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID lies in its combination of the trifluoromethoxy group with an amino acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1228547-92-9 |
---|---|
Molecular Formula |
C9H8F3NO3 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
OCEJACWMGCIPJQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.